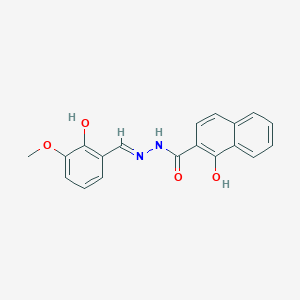![molecular formula C20H17N5O2 B3729809 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3729809.png)
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
Vue d'ensemble
Description
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone binds to the ATP-binding pocket of the EGFR tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.
Biochemical and Physiological Effects
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to have potent anti-cancer activity in vitro and in vivo, with IC50 values ranging from 0.25 to 1.5 μM in various cancer cell lines. It has also been shown to enhance the cytotoxic effect of chemotherapy and radiation therapy in cancer cells. In addition, 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to inhibit the growth of EGFR-overexpressing tumors in animal models, with minimal toxicity to normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone is a well-characterized and widely used tyrosine kinase inhibitor with a high degree of selectivity for EGFR. It is readily available commercially and has been extensively studied in vitro and in vivo. However, 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for the study of 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone and its analogs. These include the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties, the investigation of combination therapies with other targeted agents or immunotherapies, and the exploration of alternative targets and signaling pathways in cancer cells. In addition, the use of 6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone as a tool compound for the study of EGFR signaling and its role in cancer biology will continue to be an important area of research.
Applications De Recherche Scientifique
6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many cancer cells and plays a critical role in cancer cell proliferation, survival, and metastasis.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-12-15-8-3-4-9-16(15)22-19(21-12)25-20-23-17(11-18(26)24-20)13-6-5-7-14(10-13)27-2/h3-11H,1-2H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDYDKKAMZEBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)
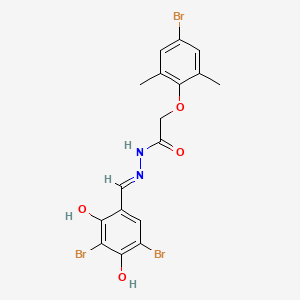
![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)
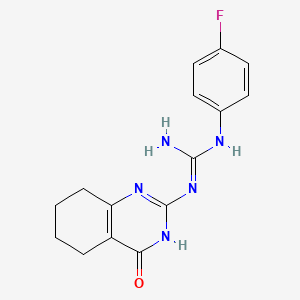

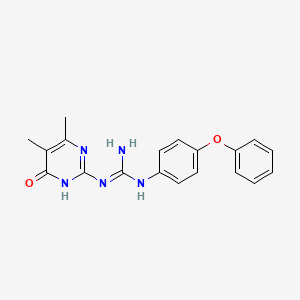
![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
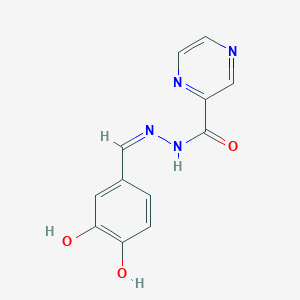
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)

